molecular formula C14H18N2O3 B4524720 N'-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide

N'-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide

Cat. No.: B4524720
M. Wt: 262.30 g/mol
InChI Key: IZXWNSGFTOMTRS-UHFFFAOYSA-N
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Description

N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound with a complex structure that includes a cyclopropane ring, a hydrazide group, and a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with cyclopropanecarbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The phenoxyacetyl group can participate in substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetyl group can bind to specific sites on proteins, altering their function. The cyclopropane ring provides rigidity to the molecule, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
  • N’-[2-(2,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
  • N- (2- (2,6-dimethylphenoxy)ethyl)acetamide

Uniqueness

N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its distinctiveness, providing a rigid structure that can affect its interaction with molecular targets.

This detailed article provides a comprehensive overview of N’-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-[2-(2,6-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-4-3-5-10(2)13(9)19-8-12(17)15-16-14(18)11-6-7-11/h3-5,11H,6-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWNSGFTOMTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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